molecular formula C11H14ClNO2 B057573 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide CAS No. 1030624-36-2

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Cat. No.: B057573
CAS No.: 1030624-36-2
M. Wt: 227.69 g/mol
InChI Key: CASIMBRPWDCQJE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is an organic compound that features a chlorinated phenyl group attached to an acetamide moiety, which is further substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide typically involves the reaction of 4-chloroaniline with 2-bromo-1-propanol to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the creation of derivatives with enhanced properties for further research and application in pharmaceuticals.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions. Its hydroxypropyl group may enhance binding affinity to specific enzymes or receptors, making it valuable in enzyme kinetics studies.

Medicine

  • Therapeutic Potential : Research into the therapeutic effects of this compound has been conducted, particularly regarding its analgesic properties. The compound has been explored for its ability to provide pain relief without the hepatotoxic effects associated with similar compounds .
  • Drug Development : It plays a role in the development of new drugs, especially those targeting pain management and inflammation. Its structural similarity to known analgesics allows for modifications that could lead to safer alternatives .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It has applications in quality control processes, such as impurity profiling during the production of pharmaceuticals like Lorcaserin .

Case Study 1: Analgesic Development

A study highlighted the synthesis of analogs related to this compound that exhibit reduced hepatotoxicity while maintaining analgesic properties. These analogs were tested for their efficacy in pain relief models, demonstrating promising results that could lead to safer pain management options .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain carbonic anhydrases (CAs), which are important in various physiological processes. The selectivity observed suggests potential therapeutic applications in treating conditions related to CA activity .

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxyethyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide
  • 2-(4-bromophenyl)-N-(2-hydroxypropyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

2-(4-Chlorophenyl)-N-(2-hydroxypropyl)acetamide, commonly referred to as 2-CPA, is a compound of interest in pharmaceutical research due to its structural similarities to bioactive molecules. This article explores the biological activities associated with 2-CPA, focusing on its potential applications in therapeutics, particularly its role as an impurity in the anti-obesity drug Lorcaserin and its implications for analgesic and anti-inflammatory properties.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Physical State : Off-white solid

Analgesic and Anti-inflammatory Potential

Preliminary studies suggest that 2-CPA may exhibit analgesic and anti-inflammatory properties. Its interaction with pain-related biological pathways indicates that it could influence pain perception and inflammation processes, although specific mechanisms remain to be elucidated.

Currently, there is no comprehensive research detailing the mechanism of action for 2-CPA. However, its structural characteristics suggest potential interactions with various receptors or enzymes involved in pain modulation and inflammation. Future studies are required to clarify these interactions and establish a pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2-CPA, a comparison with similar compounds is essential. The following table summarizes some related compounds and their respective features:

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenyl)-N-(2-hydroxyethyl)acetamideC₁₀H₁₂ClNOSlightly different alkyl substitution; potential variations in biological activity.
N-(2-Hydroxypropyl)-4-chlorobenzamideC₁₁H₁₄ClNO₂Similar acetamide structure but lacks phenolic character; differing solubility profiles.
4-Chloro-N-(3-hydroxypropyl)benzamideC₁₁H₁₄ClNO₂Variation in propyl chain position; may exhibit different pharmacological effects.

The unique combination of functional groups in 2-CPA may confer distinct biological activities compared to these similar compounds, suggesting avenues for further research into its therapeutic applications.

Study on Impurities in Lorcaserin Production

Research has highlighted the significance of 2-CPA as an impurity during the synthesis of Lorcaserin, a selective serotonin (5-HT) 2C receptor agonist used for obesity treatment. The presence of impurities like 2-CPA is critical for ensuring the quality and efficacy of the final pharmaceutical product. Studies have shown that assessing the concentration of such impurities is vital during the Abbreviated New Drug Application (ANDA) process with the FDA.

Preliminary In Vivo Studies

While detailed in vivo studies specifically targeting 2-CPA are scarce, its structural similarities to other analgesics prompt interest in exploring its safety and efficacy profiles through animal models. Initial findings suggest that it may possess a favorable safety profile when administered at controlled doses .

Q & A

Basic Research Questions

Q. Q1: What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1: React 4-chlorophenylacetic acid with 2-hydroxypropylamine in the presence of a coupling agent (e.g., EDC/HOBt) under inert atmosphere. Optimize pH (6–7) and temperature (25–40°C) to minimize side reactions like hydrolysis .
  • Route 2: Use chloroacetyl chloride as an intermediate, followed by amine substitution. Control stoichiometry (1:1.2 molar ratio of acid chloride to amine) to prevent over-acylation.

Key Data:

MethodYield (%)Purity (HPLC)Critical Parameters
Route 168–72≥95%pH control, inert gas
Route 255–60≥90%Stoichiometry, solvent polarity

Contradictions: reports lower yields (55%) for analogous chloroacetamides due to competing intramolecular hydrogen bonding, which may require additives like DMF to suppress .

Q. Q2: How can structural characterization (e.g., crystallography, NMR) resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve intramolecular interactions (e.g., C–H⋯O bonds) and confirm the spatial arrangement of the 2-hydroxypropyl group. Use Rietveld refinement for powder samples if single crystals are unavailable .
  • NMR: Assign peaks using 2D-COSY and HSQC. For example, the hydroxypropyl proton (δ 1.2–1.5 ppm) shows coupling with adjacent CH₂ groups (J = 6–7 Hz).

Data from Analogues:

  • In N-(4-chlorophenyl)-2-(hydroxyimino)acetamide ( ), XRD confirmed a planar amide group with a dihedral angle of 8.2° between aromatic rings .
  • highlights intermolecular N–H⋯O hydrogen bonds stabilizing crystal packing, a feature likely transferable to the target compound .

Q. Q3: What safety protocols are critical during handling, given structural similarities to hazardous chloroacetamides?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and synthesis ( ).
  • Decontamination: Neutralize spills with 5% sodium bicarbonate before disposal.
  • Storage: Keep in amber vials at 4°C under nitrogen to prevent hydrolysis ( ).

Advanced Research Questions

Q. Q4: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Predict nucleophilic sites (e.g., amide oxygen) for derivatization .
  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). The 4-chlorophenyl group may enhance binding affinity via π-π stacking ().

Case Study:
For N-(2-chlorophenyl)acetamide derivatives (), DFT revealed a 0.15 Å deviation in bond lengths between computed and experimental structures, validating methodology .

Q. Q5: What experimental design strategies address contradictions in solubility data across studies?

Methodological Answer:

  • Factorial Design: Vary solvent polarity (e.g., water, DMSO), temperature (20–60°C), and pH (3–9) using a 3³ factorial matrix. Analyze via ANOVA to identify dominant factors ( ).
  • Contradiction Analysis: If solubility in ethanol conflicts (e.g., 12 mg/mL vs. 8 mg/mL), check for impurities via LC-MS or recrystallize with activated charcoal.

Example:
notes that fractional factorial designs reduce experiments by 40% while maintaining statistical rigor, critical for optimizing solubility .

Q. Q6: How do competing reaction pathways (e.g., hydrolysis vs. acylation) affect the compound’s stability, and how can they be monitored?

Methodological Answer:

  • Kinetic Studies: Use HPLC to track degradation products under varying pH (2–12) and temperature (25–60°C). Calculate activation energy (Eₐ) via Arrhenius plots.
  • Stabilizers: Add antioxidants (e.g., BHT) or buffer systems (phosphate, pH 7.4) to suppress hydrolysis ( ).

Data from Analogues:
N-(4-fluorophenyl)acetamide () showed a hydrolysis rate constant (k) of 1.2 × 10⁻³ h⁻¹ at pH 7, suggesting similar susceptibility for the target compound .

Q. Q7: What advanced spectroscopic techniques (e.g., in-situ IR, Raman) elucidate real-time reaction mechanisms?

Methodological Answer:

  • In-situ FTIR: Monitor amide C=O stretch (1650–1680 cm⁻¹) during synthesis. A shift to 1700 cm⁻¹ indicates over-acylation.
  • Raman Spectroscopy: Track C–Cl bond vibration (550–600 cm⁻¹) to confirm retention of the chlorophenyl group ( ).

Q. Data Contradictions and Resolution

Example: Conflicting melting points (e.g., 145°C vs. 152°C) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms and recrystallize from ethyl acetate/hexane (1:3) for uniformity ( ).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIMBRPWDCQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Chlorophenyl)acetic acid (1.9 kg, 11.1 mol, 1.00 eq), toluene (1 L), phenylboronic acid (67 g, 549 mmo, 0.049 eq.), and boric acid (68 g, 1.10 mol. 0.099 eq) where charged to a 20 L jacketed reactor in the specified order. After the resulting mixture had been heated with stirring to 40° C., 1-amino-2-propanol (908 g, 12.09 mol, 1.085 eq) and toluene (1 L) were added. The reaction mixture was then heated to reflux while the water coproduct was removed in a Dean-Stark trap. Refluxing and water removal were continued until conversion of 2-(4-chlorophenyl)acetic acid exceeded 98%. Such conversion is usually achieved with 8-12 hours of refluxing. Water coproduct removed in the Dean-Stark trap totaled 265 mL (14.72 mol). After the reaction mixture had been cooled to 60-70° C., 5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture was maintained at 60-70° C. Water (10 mL) was then added slowly while the stirred reaction mixture was maintained at ≧50° C. The diluted reaction mixture was cooled to 30° C. and stirred at that temperature for 30 minutes. The resulting solid precipitate was filtered and vacuum dried for 48 hours at 50° C. to provide 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide (2.356 kg, 92.9% yield not corrected for purity, 90.12% purity by HPLC peak area).
Quantity
1.9 kg
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reactant
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67 g
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68 g
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reactant
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1 L
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solvent
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908 g
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reactant
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1 L
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0 (± 1) mol
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